molecular formula C18H12N2O2 B1339800 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol CAS No. 106561-29-9

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol

Cat. No.: B1339800
CAS No.: 106561-29-9
M. Wt: 288.3 g/mol
InChI Key: PEFVPWSISZURQJ-UHFFFAOYSA-N
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Description

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is an organic compound belonging to the class of furo[2,3-d]pyrimidines This compound is characterized by a furan ring fused to a pyrimidine ring, with phenyl groups attached at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with benzaldehyde derivatives, followed by cyclization in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the formation of the furo[2,3-d]pyrimidine ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The phenyl groups and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ylamino-acetic acid
  • 2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol

Uniqueness

5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol is unique due to its specific structural features, such as the furan-pyrimidine fusion and the phenyl substitutions. These characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5,6-diphenyl-3H-furo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-15-14(12-7-3-1-4-8-12)16(13-9-5-2-6-10-13)22-18(15)20-11-19-17/h1-11H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFVPWSISZURQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C(=O)NC=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20459930
Record name ST51039150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106561-29-9
Record name ST51039150
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20459930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4,5-diphenylfuran-3-carbonitrile (2.0 g) and formic acid (24 mL) was cooled to 0° C. and acetic anhydride (24 mL) was added dropwise. The resulting mixture was stirred for 1 h. The reaction mixture was then warmed to 100° C. and stirred for 16 h. The reaction mixture was cooled and water was added (40 mL). The precipitated was filtered and washed thoroughly with water and hexanes to give 5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-one (2.1 g, 95%). 1H NMR (300 MHz, CDCl3): δ 7.94 (s, 1H), 7.56-7.52 (m, 4H), 7.46-7.43 (m, 3H), 7.32-7.28 (m, 3H), 7.22 (s, 1H). LC-MS (ESI) m/z 289.1 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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